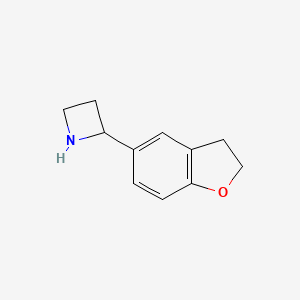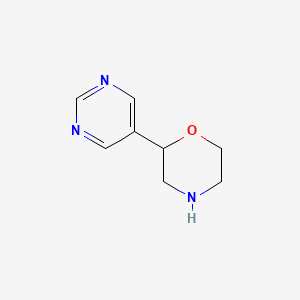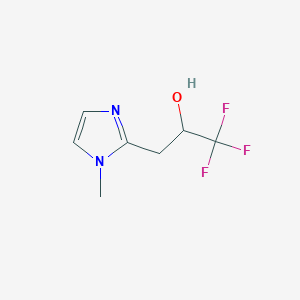
(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine: is a chiral compound with a piperidine ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Formation of the Amine Group: The amine group at the 4-position can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as organolithium or Grignard reagents.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Methyl derivatives.
Substitution Products: Various substituted piperidines.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology:
Enzyme Inhibitor: Investigated as a potential enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutics.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (2S,4R)-2-(Methyl)piperidin-4-amine
- (2S,4R)-2-(Ethyl)piperidin-4-amine
- (2S,4R)-2-(Fluoromethyl)piperidin-4-amine
Comparison:
- Uniqueness: The trifluoromethyl group in (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Binding Affinity: The trifluoromethyl group can enhance binding affinity to molecular targets compared to methyl or ethyl groups.
- Chemical Stability: The trifluoromethyl group can increase the chemical stability of the compound under various conditions.
Propriétés
Formule moléculaire |
C6H11F3N2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
(2S,4R)-2-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,11H,1-3,10H2/t4-,5+/m1/s1 |
Clé InChI |
PCKHPKOYZRMWHW-UHNVWZDZSA-N |
SMILES isomérique |
C1CN[C@@H](C[C@@H]1N)C(F)(F)F |
SMILES canonique |
C1CNC(CC1N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


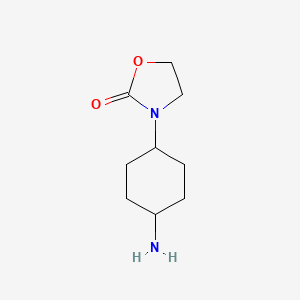
![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)
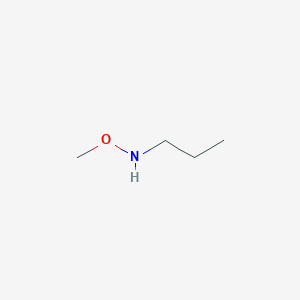
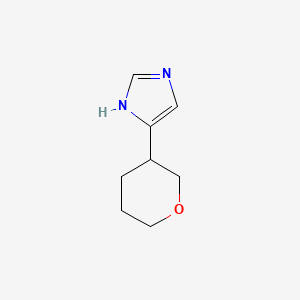

![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
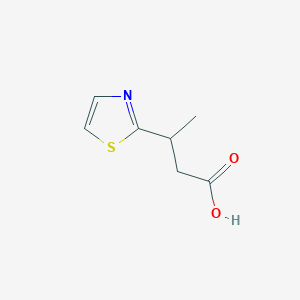
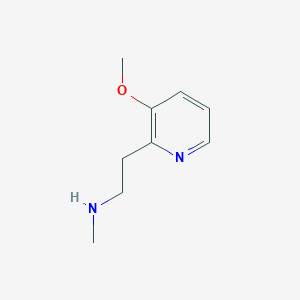
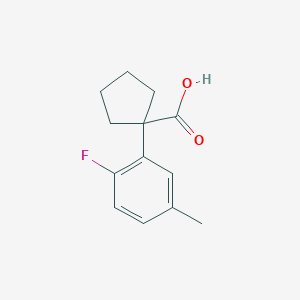
![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)

